molecular formula C13H22O B1587403 3,5-Dimethyl-1-adamantanemethanol CAS No. 26919-42-6

3,5-Dimethyl-1-adamantanemethanol

Cat. No. B1587403
CAS RN: 26919-42-6
M. Wt: 194.31 g/mol
InChI Key: RVWLWJAOIBEWAV-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-adamantanemethanol is a chemical compound with the molecular formula C13H22O and a molecular weight of 194.32 . It appears as a white to almost white powder or crystal .


Molecular Structure Analysis

The molecular structure of 3,5-Dimethyl-1-adamantanemethanol consists of a hydroxymethyl group attached to a 3,5-dimethyladamantane . Adamantane is a type of diamondoid and forms a part of the structure of this compound .


Physical And Chemical Properties Analysis

3,5-Dimethyl-1-adamantanemethanol has a melting point of 58-62 °C and a boiling point of 115 °C at 3mmHg . It has a density of 1.066±0.06 g/cm3 at 20 ºC 760 Torr . It is soluble in methanol .

Scientific Research Applications

Catalytic Applications

Adamantane derivatives serve as co-catalysts in the co-homologation of alkanes and dimethyl ether to form larger branched alkanes. For instance, adamantane enhances hydride transfer rates to bound alkoxides from branched alkanes, facilitating the activation of C-H bonds in alkanes at lower temperatures. This process allows for the selective addition of C1 species to light alkanes, avoiding the need for carbon rejection and mitigating the formation of unsaturated by-products in the homologation of dimethyl ether or methanol (Simonetti et al., 2011). Additionally, in the presence of InI3 catalyst, adamantane increases the selectivity of the transformation of branched alkanes with methanol to produce heavier and more highly branched alkanes, serving as a hydride transfer agent and improving selectivity by minimizing side reactions such as isomerization and cracking (Bercaw et al., 2008).

Material Science

Adamantane derivatives influence the physical properties of binary mixtures, as demonstrated through measurements on densities, viscosities, refractive indices, and surface tensions of binary systems. These systems include adamantane derivatives mixed with 1-heptanol or cyclohexylmethanol. The study of these properties provides fundamental data for the optimization of new high-energy-density hydrocarbon fuels (Cao et al., 2014).

Chemical Synthesis

Adamantane derivatives are key in the synthesis of complex molecules, offering rigid frameworks that promote selective pathways in reactions. For example, the palladium complex with adamantane framework shows unprecedented selectivity in the isomerizing methoxycarbonylation of methyl oleate, highlighting the influence of the adamantyl framework on selectivity by destabilizing transition states of unselective pathways (Christl et al., 2014). Furthermore, regioselective [2+3]-cycloadditions of azomethine ylides with thioketones yield 1,3-thiazolidine derivatives, where adamantane derivatives act as critical components in the reaction, affecting the regioselectivity and the resulting molecular structure (Domagała et al., 2003).

Safety And Hazards

The safety data sheet advises avoiding breathing mist, gas, or vapors of 3,5-Dimethyl-1-adamantanemethanol. Contact with skin and eyes should be avoided. Personal protective equipment and chemical impermeable gloves should be worn. All sources of ignition should be removed .

properties

IUPAC Name

(3,5-dimethyl-1-adamantyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O/c1-11-3-10-4-12(2,6-11)8-13(5-10,7-11)9-14/h10,14H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWLWJAOIBEWAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30398780
Record name 3,5-Dimethyl-1-adamantanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-Dimethyladamantan-1-yl)methanol

CAS RN

26919-42-6
Record name 3,5-Dimethyl-1-adamantanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Kobayashi, R Yamaguchi… - European Journal of …, 2023 - Wiley Online Library
One‐pot, scalable procedures converting benzylic or aliphatic alcohols to various N‐functionalized amines are reported in 38‐83% overall yields. These multi‐step conversions are …
KM Zwolinski, MJ Chmielewski - ACS Applied Materials & …, 2017 - ACS Publications
Metal–organic frameworks (MOFs) decorated with stable organic radicals are highly promising materials for redox catalysis. Unfortunately however, the synthesis of chemically robust …
Number of citations: 44 pubs.acs.org

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